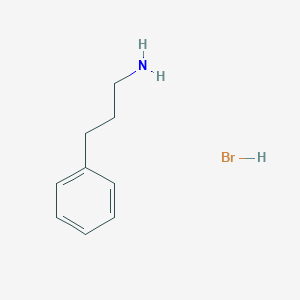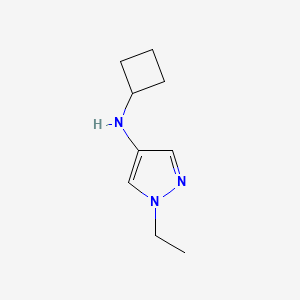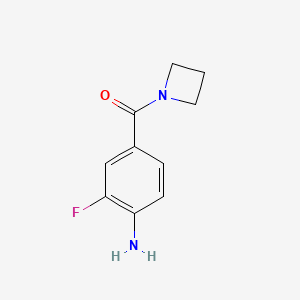![molecular formula C14H21BO4 B12091274 4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane: is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a tetrahydrofuran derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of boron-containing drugs. Its unique structure allows for interactions with biological molecules, making it a candidate for drug design and development.
Industry: In materials science, this compound is used in the synthesis of polymers and advanced materials. Its boron content can impart unique properties such as increased thermal stability and electronic conductivity.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, whether in organic synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the tetrahydrofuran moiety.
4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane: Similar structure with different substituents on the dioxaborolane ring.
Uniqueness: The presence of the tetrahydrofuran moiety in 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane imparts unique chemical properties, making it more versatile in various chemical reactions compared to its analogs
Eigenschaften
Molekularformel |
C14H21BO4 |
|---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-8-7-11(17-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
SEMQSAPIFJJCMP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)






![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)

